molecular formula C34H56N4O4 B14455845 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene CAS No. 71216-01-8

1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene

Cat. No.: B14455845
CAS No.: 71216-01-8
M. Wt: 584.8 g/mol
InChI Key: NZJJSYLOGZGJHU-UHFFFAOYSA-N
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Description

1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes two 2-ethylhexoxypropylaminocarbonylamino groups attached to a naphthalene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces acyl groups at the 1 and 5 positions of the naphthalene ring.

    Nucleophilic Substitution: The acylated naphthalene undergoes nucleophilic substitution with 2-ethylhexoxypropylamine, resulting in the formation of the desired amide groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or drug delivery system.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.

    1,5-Bis(2-hexyldecyloxy)naphthalene: Used in the synthesis of polymers for organic photovoltaics.

    1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Utilized in the production of low-dielectric constant materials for electronic applications.

Uniqueness

1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

71216-01-8

Molecular Formula

C34H56N4O4

Molecular Weight

584.8 g/mol

IUPAC Name

1-[3-(2-ethylhexoxy)propyl]-3-[5-[3-(2-ethylhexoxy)propylcarbamoylamino]naphthalen-1-yl]urea

InChI

InChI=1S/C34H56N4O4/c1-5-9-15-27(7-3)25-41-23-13-21-35-33(39)37-31-19-11-18-30-29(31)17-12-20-32(30)38-34(40)36-22-14-24-42-26-28(8-4)16-10-6-2/h11-12,17-20,27-28H,5-10,13-16,21-26H2,1-4H3,(H2,35,37,39)(H2,36,38,40)

InChI Key

NZJJSYLOGZGJHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCOCC(CC)CCCC

Origin of Product

United States

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